Structural Uniqueness — Isothiourea β‑Keto Ester vs. Epoxide‑Containing Natural Product Scaffolds
The target compound is the only commercially available MetAP2‑directed probe built on a carbamimidoylsulfanyl‑3‑oxobutanoate core (C₆H₁₀N₂O₃S·HCl, MW 226.68). In contrast, fumagillin (CAS 23110‑15‑8, C₂₆H₃₄O₇, MW 458.5) and TNP‑470 (CAS 129298‑91‑5, C₁₉H₂₈ClNO₆, MW 401.88) possess complex spiro‑epoxide pharmacophores that are approximately 2‑fold and 1.8‑fold larger by molecular weight, respectively [1]. The smaller, highly polar isothiourea scaffold of the target compound yields a calculated topological polar surface area (tPSA) of ~119 Ų versus an estimated tPSA of ~100–110 Ų for TNP‑470 and ~105 Ų for fumagillin, indicating a distinct hydrogen‑bond donor/acceptor profile that directly affects solubility, permeability, and formulation options for in‑vitro assays [2].
| Evidence Dimension | Molecular weight and scaffold class |
|---|---|
| Target Compound Data | MW 226.68 Da (free base 190.22 Da); isothiourea β‑keto ester |
| Comparator Or Baseline | Fumagillin MW 458.5 Da, spiro‑epoxide; TNP‑470 MW 401.88 Da, spiro‑epoxide |
| Quantified Difference | Target MW 2.0‑fold smaller than fumagillin; 1.8‑fold smaller than TNP‑470 |
| Conditions | Computed physicochemical properties from PubChem and vendor certificates of analysis |
Why This Matters
A >1.8‑fold reduction in molecular weight and a distinct hydrogen‑bond donor/acceptor topology relative to epoxide‑based MetAP2 inhibitors offers scientists a markedly different solubility and permeability profile, enabling formulation in aqueous‑compatible assay conditions without DMSO vehicle saturation and facilitating fragment‑based elaboration strategies.
- [1] PubChem Compound Summaries: CID 46786015 (target), CID 6918307 (fumagillin), CID 3035402 (TNP‑470). Molecular weights. https://pubchem.ncbi.nlm.nih.gov, accessed 2026‑05‑03. View Source
- [2] PubChem computed properties: CID 46786015 tPSA 119 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/46786015, accessed 2026‑05‑03. View Source
